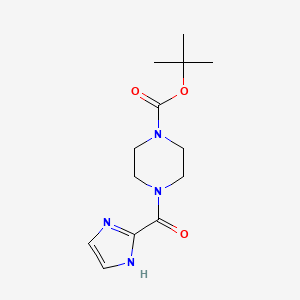
tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with an imidazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with imidazole carboxylic acids. One common method includes the use of tert-butyl chloroformate as a protecting group for the piperazine nitrogen, followed by coupling with 1H-imidazole-2-carboxylic acid under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent, triethylamine as base.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .
Biology: In biological research, this compound is utilized to study the interactions of imidazole-containing molecules with biological targets. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its pharmacological properties, including its ability to modulate biological pathways and its therapeutic potential in treating diseases .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the design of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating signal transduction pathways . The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that enhance its binding affinity to targets .
Comparison with Similar Compounds
tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound features a benzimidazole ring instead of an imidazole ring, offering different biological activities and chemical properties.
4-tert-butyl-1-isopropyl-1H-imidazole-2-thiol:
Uniqueness: tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate is unique due to its combination of an imidazole ring and a piperazine ring, providing a versatile scaffold for the development of new compounds. Its tert-butyl ester group enhances its stability and solubility, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C13H20N4O3 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-8-6-16(7-9-17)11(18)10-14-4-5-15-10/h4-5H,6-9H2,1-3H3,(H,14,15) |
InChI Key |
BASFCDBVZOSMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
amine hydrochloride](/img/structure/B13452546.png)


![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
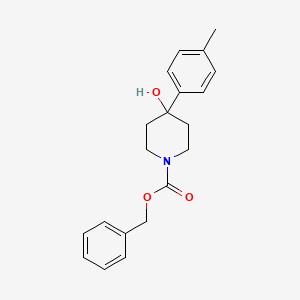
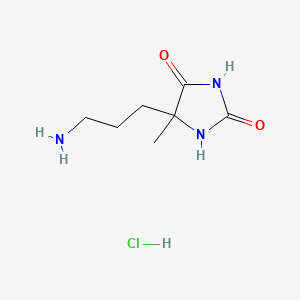
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)

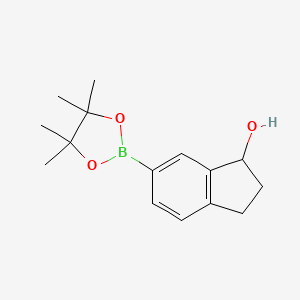


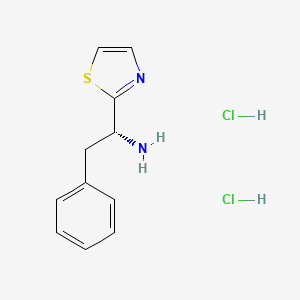
![{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)
